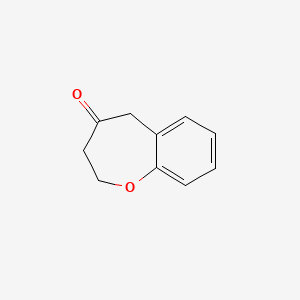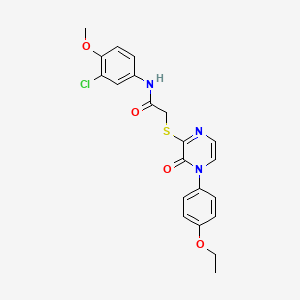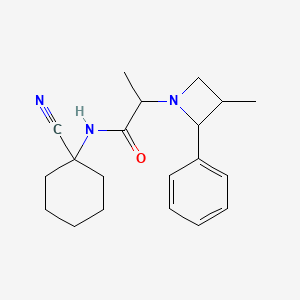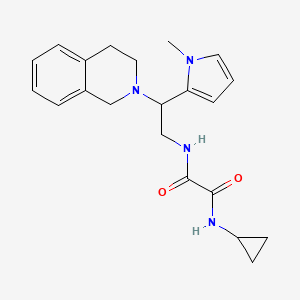
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a novel organic compound known for its unique structure and potential applications in various scientific domains. This compound integrates the structural motifs of cyclopropyl and oxalamide, paired with a dihydroisoquinoline ring, which contributes to its distinctive chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves a multi-step organic synthesis process. The starting materials might include cyclopropylamine, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine, and oxalic acid derivatives. The reaction conditions often require controlled temperatures, appropriate solvents like dichloromethane, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production might leverage continuous flow techniques to enhance yield and reduce reaction times. Automated synthesis machines equipped with precise control over temperature and mixing parameters could further streamline the process.
化学反应分析
Types of Reactions
This compound can undergo several reactions:
Oxidation: Likely to affect the dihydroisoquinoline ring or the pyrrole ring, leading to the formation of ketones or other oxidized derivatives.
Reduction: Possible at the oxalamide functional group or the nitrogen-containing rings, resulting in amine derivatives.
Substitution: The cyclopropyl group and the pyrrole ring can undergo nucleophilic or electrophilic substitutions depending on the reagents and conditions used.
Common Reagents and Conditions
Reagents like potassium permanganate (KMnO4) for oxidation, lithium aluminium hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions are commonly employed. Conditions can range from mild to vigorous depending on the desired product and the specific reaction pathway.
Major Products Formed
Oxidation Products: Ketones or aldehydes from the oxidation of the nitrogen-containing rings.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Halogenated derivatives or other substituted forms of the original compound.
科学研究应用
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide has found its place in various research fields:
Chemistry: As a building block for the synthesis of more complex molecules, especially those with potential pharmaceutical applications.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in polymer chemistry.
作用机制
The compound's effects are mediated by its interaction with specific molecular targets. The dihydroisoquinoline and pyrrole rings may bind to enzyme active sites or receptor proteins, altering their function. The cyclopropyl group, due to its strain and reactivity, can facilitate unique binding interactions or chemical transformations within biological systems.
相似化合物的比较
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is distinctive due to its combined structural motifs. Similar compounds include:
N1-cyclopropyl-N2-ethyloxalamide
N1-cyclopropyl-N2-(3,4-dihydroisoquinolin-2(1H)-yl)oxalamide
What sets it apart is the specific arrangement and functional groups, offering unique properties and applications that similar compounds might not exhibit.
This thorough overview should help you get to grips with this compound. Quite the tongue-twister, isn't it?
属性
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24-11-4-7-18(24)19(13-22-20(26)21(27)23-17-8-9-17)25-12-10-15-5-2-3-6-16(15)14-25/h2-7,11,17,19H,8-10,12-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJGLTXURKACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
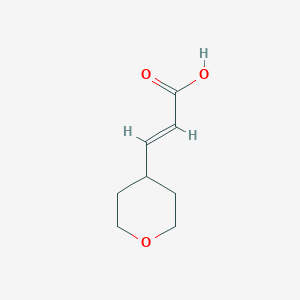
![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)
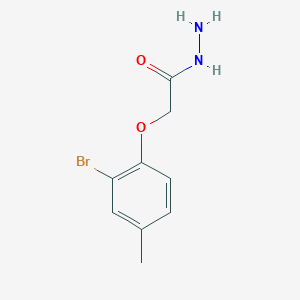
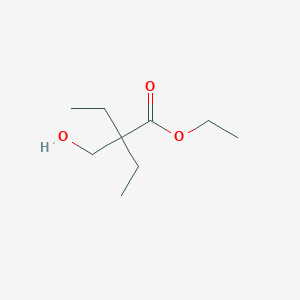
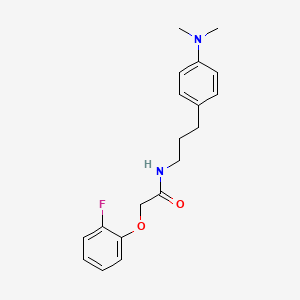
![(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one](/img/structure/B2377301.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
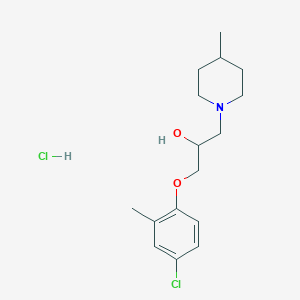
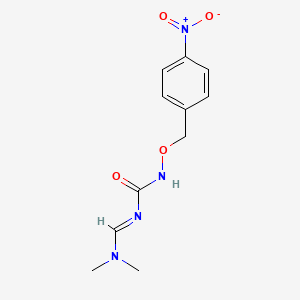
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)
